DC0-NH2

Description

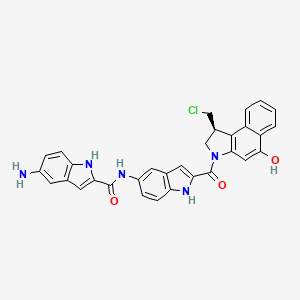

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24ClN5O3/c32-14-18-15-37(27-13-28(38)21-3-1-2-4-22(21)29(18)27)31(40)26-12-17-10-20(6-8-24(17)36-26)34-30(39)25-11-16-9-19(33)5-7-23(16)35-25/h1-13,18,35-36,38H,14-15,33H2,(H,34,39)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANFWPQOVGEWSD-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)N)C=C(C7=CC=CC=C72)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of DC0-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DC0-NH2, a potent cytotoxic agent and a member of the duocarmycin family of DNA alkylating agents. Its high cytotoxicity makes it a valuable payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1] This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction to this compound

This compound is a synthetic analog of the natural product duocarmycin. It is a simplified and more stable version of the duocarmycin analogue, DC1.[1][2] The core of its potent biological activity lies in its cyclopropabenzindolone (CBI) moiety, which allows it to bind to the minor groove of DNA and subsequently alkylate adenine residues.[1] This irreversible DNA alkylation leads to cell death, with a potency reportedly up to 1000 times greater than conventional anticancer drugs like doxorubicin.[2]

Chemical Profile of this compound

| Property | Value |

| CAS Number | 615538-51-7 |

| Molecular Formula | C31H24ClN5O3 |

| Molecular Weight | 550.01 g/mol |

| SMILES | O=C(C(N1)=CC2=C1C=CC(N)=C2)NC3=CC4=C(NC(C(N5C--INVALID-LINK--C6=C5C=C(O)C7=CC=CC=C67)=O)=C4)C=C3 |

| InChI Key | PANFWPQOVGEWSD-GOSISDBHSA-N |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key fragments: the DNA-binding indole moiety and the alkylating CBI unit, followed by their coupling. The synthetic strategy is based on established methods for the synthesis of duocarmycin analogs.

Synthetic Workflow

The overall synthetic workflow for this compound can be visualized as the coupling of a protected 5-amino-1H-indole-2-carboxylic acid with a functionalized CBI precursor, followed by deprotection.

Experimental Protocols

Protocol 1: Synthesis of the Indole Moiety (A Protected 5-Amino-1H-indole-2-carboxylic acid)

This protocol outlines a general method for the synthesis of functionalized indoles, which can be adapted for the specific indole moiety of this compound.

-

Fischer Indole Synthesis: A substituted p-nitrophenylhydrazine is reacted with an appropriate keto-ester (e.g., ethyl pyruvate) in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield the corresponding 5-nitroindole-2-carboxylate.

-

N-Protection: The indole nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O and a base like 4-dimethylaminopyridine (DMAP).

-

Nitro Group Reduction: The nitro group at the C5 position is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C).

-

Amine Protection: The resulting amino group is often protected (e.g., as a Boc-carbamate) to prevent side reactions during the subsequent coupling step.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.

Protocol 2: Synthesis of the CBI Moiety

The synthesis of the cyclopropabenzindolone (CBI) core is a complex process. A common route involves the construction of the tricyclic system followed by the introduction of the chloromethyl group.

-

Construction of the Benzo[e]indole Core: This is typically achieved through a multi-step sequence starting from a substituted naphthalene derivative.

-

Introduction of the Chloromethyl Group: A hydroxymethyl group is introduced at the desired position, which is then converted to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl2) or methanesulfonyl chloride (MsCl) followed by lithium chloride (LiCl). The stereochemistry at this center is crucial for biological activity.

Protocol 3: Coupling and Deprotection

-

Amide Coupling: The protected 5-amino-1H-indole-2-carboxylic acid is coupled with the CBI precursor. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and a base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).

-

Deprotection: The protecting groups on the indole nitrogen and the 5-amino group are removed under appropriate conditions. For example, Boc groups are typically removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and stability. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound and monitor the progress of reactions.

Typical HPLC Method:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Expected Retention Time | Highly dependent on the exact gradient and column, but expected to be in the mid to late region of the gradient due to its relatively hydrophobic nature. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data:

| Ionization Mode | Expected m/z |

| ESI+ | [M+H]+ = 551.16 |

| ESI- | [M-H]- = 549.14 |

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.5 | br s | Indole NH |

| ~10.0 | s | Amide NH |

| 7.0 - 8.5 | m | Aromatic protons |

| ~5.0 | br s | Amino (NH2) protons |

| 3.5 - 4.5 | m | Protons of the CBI core |

| ~3.8 | m | CH2Cl proton |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~160-170 | Carbonyl carbons |

| 110-150 | Aromatic and indole carbons |

| ~45 | CH2Cl carbon |

| 20-50 | Aliphatic carbons of the CBI core |

Mechanism of Action

The biological activity of this compound is initiated by its binding to the minor groove of DNA, followed by a conformational change that facilitates the alkylation of an adenine base by the cyclopropane ring of the CBI moiety.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals working on duocarmycin-based ADCs. The potent cytotoxicity and unique mechanism of action of this compound underscore its potential as a powerful payload in the next generation of targeted cancer therapies. Further research and development in this area are crucial for translating the promise of these molecules into effective clinical treatments.

References

An In-Depth Technical Guide to the Discovery and Origin of DC0-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC0-NH2 is a potent cytotoxic agent belonging to the duocarmycin class of DNA alkylating agents. It is a simplified and more stable synthetic analog of DC1, which in turn is derived from the natural product CC-1065. As an effector moiety in Antibody-Drug Conjugates (ADCs), this compound offers a powerful tool for the targeted therapy of cancer. Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of adenine residues, leading to cell death. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and available data on this compound, along with representative experimental protocols for its synthesis and biological evaluation.

Introduction: A New Generation of ADC Payloads

The field of oncology has seen a paradigm shift with the advent of Antibody-Drug Conjugates (ADCs), which combine the tumor-targeting specificity of monoclonal antibodies with the high potency of cytotoxic payloads[1]. The choice of the cytotoxic agent is critical to the efficacy and safety of an ADC. The duocarmycins, a class of natural products isolated from Streptomyces species, have garnered significant interest as ADC payloads due to their picomolar-range cytotoxicity[2]. These compounds exert their anticancer effects through a sequence-selective alkylation of DNA in the minor groove[2].

The natural product CC-1065, a precursor to the duocarmycin family, was one of the first recognized for its potent antineoplastic properties[2]. However, its clinical development was hampered by issues of toxicity and stability[3]. This led to the development of synthetic analogs with improved pharmacological profiles. The "DC" series of compounds, including DC1 and its derivatives, are such synthetic analogs designed for enhanced stability and suitability for ADC conjugation. This compound emerges from this lineage as a simplified and more stable iteration, making it a promising candidate for next-generation ADCs.

Discovery and Origin of this compound

The development of this compound is rooted in the extensive structure-activity relationship (SAR) studies of the duocarmycin and CC-1065 family of natural products. The core pharmacophore responsible for the potent cytotoxicity of these molecules is the cyclopropyl-pyrrolo-indole (CPI) or the related cyclopropyl-benzindole (CBI) moiety, which contains a reactive cyclopropane ring.

DC1 was developed as a simplified analog of CC-1065, retaining the essential DNA alkylating functionality while being more synthetically accessible and stable. This compound is a further refinement, described as a simplified and more stable analog of DC1. The "-NH2" suffix in its designation indicates the presence of a primary amine group, which typically serves as a reactive handle for conjugation to a linker, enabling its attachment to a monoclonal antibody to form an ADC. The development of such analogs is often detailed in specialized medicinal chemistry literature, with a key publication in this area being "Synthesis and Biological Evaluation of Antibody Conjugates of Phosphate Prodrugs of Cytotoxic DNA Alkylators for the Targeted Treatment of Cancer" by Zhao et al..

Chemical Structure of this compound:

-

CAS Number: 615538-51-7

-

IUPAC Name: 5-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide

-

SMILES: O=C(C(N1)=CC2=C1C=CC(N)=C2)NC3=CC4=C(NC(C(N5C--INVALID-LINK--C6=C5C=C(O)C7=CC=CC=C67)=O)=C4)C=C3

Mechanism of Action: DNA Minor Groove Alkylation

The cytotoxic activity of this compound stems from its ability to covalently modify DNA. This process can be broken down into two key steps:

-

DNA Minor Groove Binding: The planar, crescent-shaped structure of the duocarmycin analogs allows them to bind with high affinity and sequence selectivity to the minor groove of DNA, particularly in AT-rich regions. This non-covalent interaction positions the reactive cyclopropane ring in close proximity to the nucleophilic N3 atom of adenine.

-

DNA Alkylation: Once positioned in the minor groove, the strained cyclopropane ring of the CBI moiety is activated. A nucleophilic attack from the N3 of an adenine residue opens the cyclopropane ring, forming a stable covalent bond between the drug and the DNA. This irreversible alkylation of DNA creates a lesion that disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis and cell death.

The signaling pathway initiated by this compound-induced DNA damage is depicted in the following diagram:

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Data

This compound exhibits exceptionally high cytotoxicity against various cancer cell lines, with IC50 values in the picomolar range. It is reported to be approximately 1000 times more cytotoxic than the commonly used anticancer agent, doxorubicin.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| Ramos | Burkitt's Lymphoma | ~1-10 | |

| Namalwa | Burkitt's Lymphoma | 7 | |

| HL-60/s | Acute Promyelocytic Leukemia | 30 | |

| COLO 205 | Colorectal Adenocarcinoma | ~100 |

Experimental Protocols

Representative Synthesis of a CBI-containing ADC Payload

The synthesis of duocarmycin analogs is a multi-step process that involves the construction of the DNA-binding and DNA-alkylating moieties, followed by their coupling. The following is a conceptual workflow for the synthesis of a generic CBI-containing payload.

Caption: General workflow for the synthesis of a CBI-based ADC payload.

Note: The specific reagents and reaction conditions for the synthesis of this compound are proprietary and not publicly available. The synthesis of related compounds often involves complex organic chemistry techniques, including the formation of indole rings, stereoselective reactions to create the chiral cyclopropane, and peptide coupling reactions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., Ramos, Namalwa, HL-60/s, COLO 205)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

-

DNA Alkylation Assay

This protocol provides a general framework for assessing the DNA alkylating activity of a compound.

Materials:

-

This compound

-

High-purity DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

DNA visualization agent (e.g., ethidium bromide or SYBR Green)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DNA and this compound at various concentrations in the reaction buffer.

-

Include a control reaction with DNA and vehicle (DMSO).

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 1-24 hours) to allow for DNA alkylation.

-

-

Sample Preparation for Electrophoresis:

-

Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide).

-

Heat the samples to denature the DNA.

-

-

Gel Electrophoresis:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA visualization agent.

-

Image the gel under UV light.

-

Alkylation of DNA can lead to strand cleavage under certain conditions or changes in migration pattern, which can be compared to the untreated control.

-

Conclusion

This compound represents a significant advancement in the development of ADC payloads. As a simplified and more stable analog of the potent duocarmycin class of DNA alkylating agents, it offers the potential for highly effective and targeted cancer therapies. Its mechanism of action, involving DNA minor groove binding and subsequent adenine alkylation, is well-characterized for this class of compounds. While detailed synthetic and experimental protocols for this compound are not widely published, the information available from closely related analogs provides a strong foundation for its research and development. Further studies will likely focus on its conjugation to various monoclonal antibodies and evaluation in preclinical and clinical settings to fully realize its therapeutic potential.

References

The In Vitro Efficacy of DC0-NH2 on Cancer Cell Lines: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the standard methodologies and conceptual frameworks for evaluating the in-pre-vitro potency of novel anti-cancer compounds, using the hypothetical compound DC0-NH2 as a case study. Due to the absence of publicly available data on a compound specifically designated as "this compound," this guide will focus on the established protocols and data presentation standards within the field of oncology drug discovery. It will detail the necessary experimental workflows, from initial cell line selection to quantitative data analysis and the elucidation of potential mechanisms of action. This framework is intended to serve as a comprehensive resource for researchers undertaking similar in-vitro studies.

Introduction to In Vitro Potency Assessment

The initial evaluation of any potential anti-cancer therapeutic involves a series of in-vitro assays designed to determine its efficacy and potency against various cancer cell lines. These assays are crucial for establishing a foundational understanding of a compound's activity, including its cytotoxic and cytostatic effects, and for guiding further pre-clinical and clinical development. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

A robust assessment of in-vitro potency relies on well-defined and reproducible experimental protocols. The following sections detail the standard methodologies employed in the field.

Cell Lines and Culture Conditions

The selection of a diverse panel of cancer cell lines is critical for determining the breadth and specificity of a compound's activity. This panel should ideally include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific responses.

-

Cell Line Maintenance: Cells are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: For potency assays, cells are typically seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.[1][2]

Compound Preparation and Treatment

-

Stock Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to treat the cells across a wide range of concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells.[1][3]

-

Treatment: The prepared dilutions of the compound are added to the seeded cells, and the plates are incubated for a specified period, typically 24, 48, or 72 hours.

Cell Viability Assays

Cell viability assays are used to determine the number of viable cells after treatment with the compound. Several common methods are available:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.

-

Resazurin Assay: Similar to the MTT assay, this fluorometric assay uses the reduction of resazurin to the highly fluorescent resorufin by viable cells to measure metabolic activity.

-

ATP-Based Assays: These assays measure the level of ATP in the cell population, which is an indicator of metabolically active cells.

Data Presentation and Analysis

Dose-Response Curves and IC50 Determination

The data obtained from cell viability assays are used to generate dose-response curves, which plot the percentage of cell viability against the concentration of the compound. The IC50 value is then calculated from this curve using non-linear regression analysis.

Quantitative Data Summary

The IC50 values for a compound across a panel of cancer cell lines are typically summarized in a table for easy comparison.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Hypothetical Data | |||

| MCF-7 | Breast | 72 | X |

| A549 | Lung | 72 | Y |

| HCT116 | Colon | 72 | Z |

| K562 | Leukemia | 72 | A |

Caption: Table 1. Hypothetical in vitro potency of this compound against a panel of human cancer cell lines.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential tools for visualizing complex experimental processes and biological pathways. The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing in-vitro potency and a hypothetical signaling pathway that could be affected by an anti-cancer compound.

Caption: In Vitro Potency Assay Workflow.

Caption: Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition.

Elucidation of Mechanism of Action

Understanding the mechanism by which a compound exerts its anti-cancer effects is a critical next step. This often involves investigating its impact on key cellular processes and signaling pathways.

Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the compound on cell cycle progression. Compounds may induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.

Apoptosis Assays

Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death (apoptosis). This is a desirable characteristic for an anti-cancer agent.

Signaling Pathway Analysis

Western blotting or other proteomic techniques can be used to investigate the effect of the compound on specific signaling pathways known to be dysregulated in cancer, such as the PI3K/AKT/mTOR or MAPK/ERK pathways. Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and for identifying potential biomarkers of response.

Conclusion

While no specific data is currently available for a compound named this compound, this guide provides a comprehensive overview of the standard procedures and best practices for assessing the in-vitro potency of a novel anti-cancer agent. By following these established methodologies for cell-based assays, data analysis, and mechanistic studies, researchers can robustly characterize the anti-cancer properties of new compounds and build a strong foundation for further drug development efforts.

References

Unveiling the DNA Minor Groove Binding Properties of DC0-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC0-NH2 is a potent cytotoxic agent belonging to the duocarmycin class of natural products. These compounds are recognized for their characteristic interaction with the minor groove of DNA, leading to sequence-selective alkylation and subsequent cellular apoptosis. This technical guide provides a comprehensive overview of the DNA minor groove binding properties of this compound and its analogues. It details the molecular basis of this interaction, outlines the key experimental protocols for its characterization, and presents the cellular consequences of its DNA-binding activity. This document is intended to serve as a resource for researchers in oncology, medicinal chemistry, and drug development who are investigating DNA-targeted therapies.

Introduction: The Duocarmycin Family and this compound

The duocarmycins are a class of highly potent antineoplastic agents first isolated from Streptomyces bacteria.[1] Their mechanism of action involves a two-step process: initial non-covalent binding within the DNA minor groove, followed by covalent alkylation of the N3 position of adenine.[2][3] This irreversible DNA modification disrupts the DNA architecture, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.[3][4]

This compound is a simplified synthetic analogue of the natural duocarmycins, designed for improved stability while retaining the core pharmacophore responsible for its cytotoxic activity. Its structure comprises a DNA-binding subunit that facilitates localization within the minor groove and an alkylating moiety. The sequence selectivity of duocarmycins is a key feature, with a preference for AT-rich regions of DNA. The high cytotoxicity of these compounds, often in the picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.

Molecular Mechanism of this compound DNA Minor Groove Interaction

The interaction of this compound with DNA is a sophisticated process that can be broken down into two main stages:

-

Reversible Minor Groove Binding: The planar, crescent-shaped structure of the duocarmycin scaffold is complementary to the curvature of the DNA minor groove. This shape-selective recognition is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions with the walls and floor of the minor groove. This initial binding is reversible and positions the molecule in close proximity to its target nucleobase.

-

Irreversible Alkylation: Once positioned within the minor groove, the electrophilic cyclopropane ring of the alkylating subunit of this compound becomes activated. It then reacts with the nucleophilic N3 atom of a specific adenine residue, forming a covalent bond. This alkylation event is essentially irreversible and creates a stable DNA adduct. This adduct induces significant distortion in the DNA helix, which is recognized by the cell's DNA damage machinery.

Quantitative Analysis of DNA Binding

| Parameter | Description | Typical Value (for Duocarmycin SA) | Experimental Technique(s) |

| IC50 | The concentration of the compound that inhibits 50% of cancer cell growth. This is a measure of cytotoxicity, not direct binding affinity. | 11.12 pM (Molm-14 cells) | Cell Viability Assays (e.g., MTT) |

| KD | The equilibrium dissociation constant, a measure of binding affinity. A lower KD indicates a stronger binding interaction. | Data not publicly available for this compound or DSA. Expected to be in the nanomolar to picomolar range for the initial non-covalent binding. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Titration |

| ΔH | The enthalpy change upon binding. Indicates whether the binding is exothermic (favorable) or endothermic (unfavorable). | Data not publicly available. | Isothermal Titration Calorimetry (ITC) |

| ΔS | The entropy change upon binding. Reflects the change in disorder of the system upon binding. | Data not publicly available. | Calculated from KD and ΔH |

| ΔG | The Gibbs free energy change upon binding. The overall measure of the spontaneity of the binding process. | Data not publicly available. | Calculated from KD |

| Sequence Selectivity | The preferential binding to specific DNA sequences. | High selectivity for adenine in 5'-AAA sequences. | DNase I Footprinting, Affinity Cleavage Assays |

Experimental Protocols for Characterizing DNA Minor Groove Binding

A variety of biophysical and biochemical techniques are employed to elucidate the DNA binding properties of minor groove binders like this compound.

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a ligand binds.

-

Principle: A DNA fragment is end-labeled with a radioactive or fluorescent tag. The DNA is then incubated with the binding ligand (this compound) and subsequently treated with DNase I, an endonuclease that cleaves the DNA backbone. The regions of DNA where the ligand is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

-

Methodology:

-

Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is amplified by PCR using a labeled primer.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer to allow for equilibrium to be reached.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture for a short period to achieve, on average, one cleavage event per DNA molecule.

-

Reaction Quenching and Sample Preparation: The digestion is stopped, and the DNA is purified and denatured.

-

Gel Electrophoresis: The DNA fragments are separated on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The footprint is identified by comparing the cleavage pattern in the presence and absence of this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of binding in real-time.

-

Principle: One of the interacting molecules (e.g., a DNA oligonucleotide containing the target sequence) is immobilized on a sensor chip. The other molecule (this compound) is flowed over the surface. The binding of this compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Sensor Chip Preparation: A sensor chip is functionalized, and the target DNA oligonucleotide is immobilized.

-

Binding Analysis: A solution containing this compound is injected over the sensor surface at various concentrations. The association phase is monitored in real-time.

-

Dissociation Analysis: A buffer solution without this compound is then flowed over the surface to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

-

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

-

Methodology:

-

Sample Preparation: Solutions of this compound and the target DNA are prepared in the same buffer.

-

Titration: A series of small injections of the this compound solution are made into the DNA solution. The heat change associated with each injection is measured.

-

Data Analysis: The heat changes per injection are plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes in DNA upon ligand binding.

-

Principle: DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand to the minor groove can induce changes in the DNA conformation, which are reflected as changes in the CD spectrum.

-

Methodology:

-

Sample Preparation: Solutions of DNA and this compound are prepared.

-

Spectral Measurement: The CD spectrum of the DNA is recorded in the absence of the ligand.

-

Titration: Aliquots of the this compound solution are added to the DNA solution, and the CD spectrum is recorded after each addition.

-

Data Analysis: Changes in the CD signal at specific wavelengths are monitored to determine the binding mode and potentially the binding affinity.

-

Cellular Signaling and Consequences of this compound Binding

The alkylation of DNA by this compound is a catastrophic event for the cell, triggering a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.

-

Damage Recognition: The distortion of the DNA helix caused by the this compound adduct is recognized by sensor proteins of the DDR pathway.

-

Signal Transduction: This recognition activates a cascade of protein kinases, such as ATM and ATR, which in turn phosphorylate a host of downstream targets.

-

Cell Cycle Arrest: A key outcome of DDR activation is the implementation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions. This arrest prevents the cell from replicating damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis, to eliminate the damaged cell.

The following diagram illustrates the general workflow for characterizing a DNA minor groove binder like this compound.

References

Unraveling the Mechanism of Adenine Alkylation by Minor Groove Binders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of DNA by small molecules represents a cornerstone of many therapeutic strategies, particularly in oncology. Among the nucleobases, adenine offers several nucleophilic sites for alkylation, leading to the formation of DNA adducts that can trigger cellular responses ranging from cell cycle arrest to apoptosis. This technical guide provides an in-depth exploration of the adenine alkylation mechanism by a class of hypothetical DNA minor groove binding agents, exemplified here as "DC-NH2." While specific data for a compound designated "DC0-NH2" is not available in the current scientific literature, this document synthesizes established principles of DNA alkylation to present a plausible mechanism and the experimental approaches required for its investigation.

The core of this guide focuses on the chemical interactions leading to adenine alkylation, the characterization of the resulting DNA adducts, and the downstream cellular consequences. We will delve into the methodologies for elucidating these processes, providing a framework for the investigation of novel DNA alkylating agents.

Core Mechanism of Adenine Alkylation

DNA alkylating agents that bind to the minor groove of the double helix often exhibit a preference for adenine residues. The N3 position of adenine is a primary target for many such compounds due to its location within the minor groove and its nucleophilic character.[1][2] The alkylation reaction typically proceeds via a nucleophilic attack from the adenine nitrogen onto an electrophilic center of the drug molecule.

The general mechanism can be conceptualized as a two-step process:

-

Non-covalent Binding: The DC-NH2 molecule first associates with the minor groove of the DNA double helix. This binding is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The shape and flexibility of the molecule are critical for a snug fit into the narrow minor groove.

-

Covalent Adduct Formation: Following non-covalent binding, a reactive electrophilic moiety on the DC-NH2 molecule is positioned in close proximity to a nucleophilic nitrogen on an adenine base. This proximity facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the drug and the DNA, thus forming a DNA adduct.[3][4]

The formation of these adducts disrupts the normal architecture and metabolism of DNA, leading to cytotoxicity.[4]

Visualization of the Proposed Mechanism and Experimental Workflow

To visually represent the proposed adenine alkylation mechanism and the typical workflow for its investigation, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of adenine alkylation by a minor groove binder.

Caption: Experimental workflow for investigating adenine alkylation.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a compound like DC-NH2 to illustrate how such information would be structured for comparative analysis.

Table 1: DNA Binding Affinity and Alkylation Kinetics

| Parameter | Value | Method |

| Binding Affinity (Kd) | ||

| - Non-covalent | 50 nM | Surface Plasmon Resonance |

| Alkylation Rate (kapp) | ||

| - Adenine-N3 | 0.1 min-1 | HPLC-based kinetics |

| Adduct Stability (t1/2) | ||

| - In vitro (pH 7.4, 37°C) | 48 hours | Denaturing PAGE |

Table 2: Cytotoxicity Profile of DC-NH2

| Cell Line | IC50 (µM) | Assay | Exposure Time (h) |

| HCT116 (Colon Cancer) | 0.5 | MTT Assay | 72 |

| MCF-7 (Breast Cancer) | 0.8 | MTT Assay | 72 |

| A549 (Lung Cancer) | 1.2 | MTT Assay | 72 |

| HEK293 (Non-cancerous) | 15.6 | MTT Assay | 72 |

Table 3: Cellular Response to DC-NH2 Treatment

| Parameter | Fold Change (vs. Control) | Method |

| Caspase-3/7 Activity | 8.5 | Luminescent Assay |

| Annexin V Positive Cells | 6.2 | Flow Cytometry |

| γ-H2AX Foci Formation | 12.1 | Immunofluorescence |

Detailed Experimental Protocols

Protocol 1: DNA Adduct Characterization by LC-MS/MS

-

DNA Alkylation: Incubate calf thymus DNA (1 mg/mL) with DC-NH2 (100 µM) in a phosphate buffer (50 mM, pH 7.4) at 37°C for 24 hours.

-

DNA Digestion: Precipitate the DNA with ethanol, wash, and resuspend in a digestion buffer. Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the nucleoside mixture using reverse-phase HPLC with a gradient elution. Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the DC-NH2-adenine adduct based on its specific mass-to-charge ratio and fragmentation pattern.

Protocol 2: Cytotoxicity Assessment by MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of DC-NH2 for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is calculated as a percentage of the untreated control.

Protocol 3: Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with DC-NH2 at its IC50 concentration for 48 hours.

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in an Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

Conclusion

The investigation of adenine alkylation by minor groove binders is a critical area of research in the development of novel therapeutics. While the specific compound "this compound" remains uncharacterized in public databases, the principles and methodologies outlined in this guide provide a robust framework for the study of any new chemical entity designed to target DNA. Through a combination of biophysical, analytical, and cell-based assays, it is possible to elucidate the precise mechanism of action, determine the cytotoxicity profile, and understand the downstream cellular consequences of DNA alkylation. This comprehensive approach is essential for the rational design and optimization of next-generation DNA-targeted therapies.

References

- 1. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA adducts-chemical addons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Safety and Toxicity of DC0-NH2

Executive Summary

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "DC0-NH2." This suggests that "this compound" may be a novel or internal code name for a compound that has not yet been disclosed in published research. Consequently, a detailed technical guide on its preliminary safety and toxicity, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be compiled at this time.

The following sections provide a general framework and outline the types of data and methodologies that would be essential for a comprehensive safety and toxicity assessment of a new chemical entity. This guide is intended to serve as a template for when such information on this compound becomes available.

Introduction to Preclinical Safety and Toxicity Assessment

The preclinical safety and toxicity evaluation of a novel compound is a critical step in the drug development process. This assessment aims to identify potential hazards, establish a safe dose range for first-in-human studies, and understand the compound's toxicological profile. Key aspects of this evaluation include determining the compound's effects on cellular and organ systems, both in vitro and in vivo.

In Vitro Toxicity Profile

In vitro assays are initial screens to assess the cytotoxic potential of a compound on various cell lines. This data helps in understanding the compound's mechanism of toxicity at a cellular level.

Cytotoxicity Data

Quantitative data from cytotoxicity assays would be summarized in a table format for easy comparison across different cell lines.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |

| HEK293 (Human Embryonic Kidney) | MTT | > 100 | 48 |

| HepG2 (Human Hepatocellular Carcinoma) | LDH Release | 75.3 | 48 |

| A549 (Human Lung Carcinoma) | MTT | 52.1 | 72 |

| MCF-7 (Human Breast Adenocarcinoma) | AlamarBlue | 68.9 | 72 |

Experimental Protocols for In Vitro Assays

Detailed methodologies for key in vitro experiments are crucial for reproducibility and interpretation of results.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[3]

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) after a defined incubation period.

-

Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells.

In Vivo Toxicity Profile

In vivo studies in animal models are essential to understand the systemic toxicity of a compound and to determine a safe starting dose for clinical trials.

Acute Toxicity Data

Acute toxicity studies involve the administration of a single, high dose of the compound to determine its immediate adverse effects and the median lethal dose (LD50).

Table 2: Acute In Vivo Toxicity of this compound (Hypothetical Data)

| Animal Model | Route of Administration | LD50 (mg/kg) | Observation Period | Key Clinical Signs |

| Sprague-Dawley Rat | Oral (gavage) | > 2000 | 14 days | No significant findings |

| ICR Mouse | Intravenous | 500 | 14 days | Lethargy, decreased activity |

Experimental Protocol for Acute In Vivo Toxicity Study

A standardized protocol is followed to ensure the welfare of the animals and the reliability of the data.

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the study.

-

Dose Administration: Administer a single dose of this compound via the chosen route to different groups of animals at varying dose levels.

-

Clinical Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 days).[3]

-

Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination to identify any treatment-related changes.

Mechanistic Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for risk assessment. This often involves investigating its interaction with specific signaling pathways.

Apoptosis Induction Pathway

If this compound were found to induce apoptosis, a diagram of the potential signaling cascade would be generated.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Amine-Containing Payloads to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach combines the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the potent cell-killing ability of a small molecule drug. This document provides a detailed protocol for the conjugation of an amine-containing payload, represented here as DC0-NH2, to a monoclonal antibody. The described method utilizes carbodiimide chemistry to activate the carboxyl groups on the antibody for reaction with the primary amine of the payload. This process results in a stable amide bond linking the drug to the antibody.

The protocol outlines the necessary materials, step-by-step procedures for antibody activation and conjugation, and subsequent purification and characterization of the resulting ADC. Adherence to these guidelines will facilitate the successful development of novel ADCs for research and therapeutic applications. It is important to note that the provided conditions are a general guideline and may require optimization for specific antibodies and payloads.

Data Presentation: Key Parameters for ADC Synthesis

The following table summarizes the typical quantitative parameters for the conjugation of an amine-containing payload to a monoclonal antibody using EDC-NHS chemistry. These values should be used as a starting point for optimization.

| Parameter | Typical Range | Notes |

| Antibody Concentration | 2 - 20 mg/mL | Higher concentrations can improve conjugation efficiency.[1] |

| Molar Ratio (Payload:mAb) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |

| Molar Ratio (EDC:mAb) | 10:1 to 50:1 | EDC is a zero-length crosslinker that activates carboxyl groups.[2] |

| Molar Ratio (NHS:mAb) | 10:1 to 50:1 | NHS is used to create a more stable amine-reactive intermediate.[2] |

| Activation Reaction pH | 4.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxyl groups.[3] |

| Conjugation Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of the NHS-activated antibody with the amine-containing payload.[4] |

| Reaction Time (Activation) | 15 - 60 minutes | The duration of the activation step can be optimized. |

| Reaction Time (Conjugation) | 1 - 4 hours | Incubation time for the conjugation reaction. |

| Reaction Temperature | Room Temperature (20-25°C) | Reactions are typically performed at room temperature. |

| Quenching Reagent | Tris, Lysine, or Glycine | Used to stop the reaction by consuming unreacted NHS esters. |

| Expected Drug-to-Antibody Ratio (DAR) | 2 - 4 | The average number of drug molecules conjugated to a single antibody. |

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) : Purified and buffer-exchanged into an amine-free buffer (e.g., MES or PBS).

-

Amine-Containing Payload (this compound) : High purity.

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) : Molecular biology grade.

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) : Molecular biology grade. Sulfo-NHS is recommended for increased solubility of the active intermediate.

-

Activation Buffer : 0.1 M MES, pH 4.5-6.0.

-

Conjugation Buffer : 0.1 M Phosphate buffer, pH 7.2-8.5.

-

Quenching Buffer : 1 M Tris-HCl, pH 8.0.

-

Purification System : Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.

-

Analytical Instruments : UV-Vis Spectrophotometer, HPLC or UPLC system with a hydrophobic interaction chromatography (HIC) column, and a mass spectrometer (optional).

Antibody Preparation

-

Buffer exchange the monoclonal antibody into the Activation Buffer to a final concentration of 2-20 mg/mL. It is critical to remove any buffers containing primary amines (e.g., Tris) as they will compete in the conjugation reaction.

-

Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

Antibody Activation with EDC/NHS

-

Bring the antibody solution to room temperature.

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

Add the desired molar excess of EDC and NHS to the antibody solution while gently stirring. A typical starting point is a 20-fold molar excess of both EDC and NHS over the antibody.

-

Incubate the reaction at room temperature for 15-30 minutes. This reaction activates the carboxyl groups on the antibody to form amine-reactive NHS esters.

Conjugation of this compound to the Activated Antibody

-

Immediately following the activation step, adjust the pH of the reaction mixture to 7.2-8.5 by adding the Conjugation Buffer.

-

Dissolve the this compound payload in a compatible solvent (e.g., DMSO) and add it to the activated antibody solution. The molar ratio of the payload to the antibody should be optimized to achieve the desired DAR. A starting point of a 10-fold molar excess is recommended.

-

Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

Purification of the Antibody-Drug Conjugate

-

Remove unreacted payload and other small molecules by purifying the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purification should be performed using a suitable buffer, such as PBS, pH 7.4.

-

Collect the fractions containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

-

Protein Concentration : Determine the concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR) : The average DAR can be determined using several methods:

-

UV-Vis Spectroscopy : Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

-

Hydrophobic Interaction Chromatography (HIC) : HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.

-

Mass Spectrometry (MS) : LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to determine the number of conjugated drug molecules.

-

-

Purity and Aggregation : Analyze the purity and extent of aggregation of the final ADC product using size-exclusion chromatography (SEC-HPLC).

-

Antigen Binding : Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using methods such as ELISA or surface plasmon resonance (SPR).

Visualizations

Caption: Experimental workflow for conjugating this compound to a monoclonal antibody.

Caption: ADC mechanism of action and downstream signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Techniques for Amine-Containing Payload Delivery in Antibody-Drug Conjugates (ADCs)

Disclaimer: The specific payload "DC0-NH2" is not described in publicly available literature. The following application notes and protocols are based on established methodologies for the conjugation and evaluation of antibody-drug conjugates utilizing a hypothetical amine-containing linker-payload, herein referred to as "Illustrative Payload-NH2" (IP-NH2). These protocols serve as a general guide and may require optimization for specific antibodies, linkers, and payloads.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a potent small-molecule payload. The efficacy and safety of an ADC are critically dependent on the properties of the antibody, the payload, and the linker that connects them. This document outlines key techniques and protocols for the development of ADCs using an amine-containing linker-payload (IP-NH2). The primary focus is on the conjugation chemistry, purification, characterization, and in-vitro evaluation of the resulting ADC.

The protocols described herein are intended for researchers, scientists, and drug development professionals actively engaged in ADC research and development.

Conjugation Strategy: Amide Bond Formation

A common strategy for conjugating amine-containing payloads to an antibody involves the formation of a stable amide bond. This typically requires the activation of carboxyl groups (-COOH) on the antibody, which are present in the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues. The activation is commonly achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS-ester intermediate on the antibody. The IP-NH2 is then added to react with the NHS-ester, forming a stable amide linkage.

Experimental Protocols

Protocol: Antibody Activation and Conjugation with IP-NH2

This protocol describes the two-step process of activating antibody carboxyl groups followed by conjugation with the amine-containing payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

IP-NH2 (linker-payload with a terminal amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris, pH 8.0)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diafiltration/ultrafiltration system (e.g., Amicon Ultra centrifugal filters)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

Ensure the buffer is free of any amine-containing substances (e.g., Tris).

-

-

Activation of Antibody:

-

Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Conjugation Buffer.

-

Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Preparation of Payload:

-

Dissolve the IP-NH2 linker-payload in anhydrous DMSO to a high concentration (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the IP-NH2 solution to the activated antibody mixture. The exact molar ratio will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.

-

Incubate for 30 minutes at room temperature.

-

Protocol: ADC Purification

Purification is critical to remove unreacted payload, solvents, and other reaction components.

Materials:

-

Crude ADC conjugation mixture

-

Purification Buffer (e.g., PBS, pH 7.4)

-

Size Exclusion Chromatography (SEC) system or tangential flow filtration (TFF) system.

Procedure (using SEC):

-

Equilibrate the SEC column (e.g., Sephadex G-25) with at least 3 column volumes of Purification Buffer.

-

Load the quenched reaction mixture onto the column.

-

Elute the ADC with the Purification Buffer. The ADC will typically elute in the void volume, separating it from smaller molecules like unconjugated payload and reaction byproducts.

-

Collect the fractions containing the purified ADC, identified by monitoring absorbance at 280 nm.

-

Pool the relevant fractions and concentrate the ADC to the desired concentration using an ultrafiltration device.

Protocol: ADC Characterization

A. Determination of Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., λ_max_payload).

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and solving the following equations:

-

A_280 = (ε_mAb,280 * C_mAb) + (ε_payload,280 * C_payload)

-

A_payload_max = (ε_mAb,payload_max * C_mAb) + (ε_payload,payload_max * C_payload)

-

-

DAR = C_payload / C_mAb

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient.

-

Species with different numbers of conjugated payloads will have different retention times.

-

The average DAR is calculated based on the relative peak areas of the different drug-loaded species.

-

B. Analysis of Purity and Aggregation:

-

Size Exclusion Chromatography (SEC):

-

Inject the purified ADC onto a SEC-HPLC column.

-

Elute under isocratic conditions with a suitable mobile phase (e.g., PBS).

-

The percentage of monomer, aggregate, and fragment can be determined by integrating the respective peak areas in the chromatogram.

-

Protocol: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC on a target cancer cell line.

Materials:

-

Target cancer cell line (expressing the antigen)

-

Control cell line (antigen-negative)

-

Complete cell culture medium

-

Purified ADC, unconjugated mAb, and free payload

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed the target and control cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, unconjugated mAb, and free payload in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the various treatment dilutions to the respective wells. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells.

-

Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation

The following tables represent hypothetical data from the characterization and in-vitro evaluation of a manufactured ADC (ADC-IP-NH2).

Table 1: Physicochemical Characterization of ADC-IP-NH2

| Parameter | ADC-IP-NH2 | Unconjugated mAb | Acceptance Criteria |

| Average DAR (HIC) | 3.8 | N/A | 3.5 - 4.5 |

| Purity (% Monomer by SEC) | 98.5% | 99.1% | > 95% |

| Aggregation (% HMW by SEC) | 1.2% | 0.8% | < 5% |

| Endotoxin (EU/mg) | < 0.5 | < 0.5 | < 1.0 EU/mg |

| Concentration (mg/mL) | 10.2 | 10.0 | > 10.0 mg/mL |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Compound | Target Cell Line (Antigen +) IC50 [nM] | Control Cell Line (Antigen -) IC50 [nM] |

| ADC-IP-NH2 | 0.5 | > 1000 |

| Unconjugated mAb | > 1000 | > 1000 |

| Free IP-NH2 Payload | 0.01 | 0.01 |

Visualizations

Experimental Workflow

Caption: Workflow for ADC synthesis and evaluation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action where the ADC binds to a receptor, is internalized, and the payload is released to induce apoptosis via DNA damage.

Application Notes and Protocols for Evaluating DC0-NH2 ADC Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This application note provides a detailed guide to utilizing cell-based assays for the preclinical evaluation of ADCs employing the novel DNA-alkylating agent, DC0-NH2, as the cytotoxic payload. This compound is a simplified analog of the duocarmycin family of natural products and exerts its potent anti-tumor effect by binding to the minor groove of DNA and alkylating adenine residues, leading to DNA damage and subsequent cell death.[1]

The efficacy of a this compound ADC is multifactorial, depending on efficient internalization of the ADC, release of the this compound payload within the target cell, the inherent cytotoxicity of the payload, and its potential to exert a "bystander effect" on neighboring antigen-negative tumor cells. This document outlines key cell-based assays to quantify these parameters, providing detailed protocols and data presentation formats to facilitate robust and reproducible evaluation of this compound ADC candidates.

Mechanism of Action: this compound ADC

The therapeutic action of a this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved, releasing the active drug. The released this compound can then translocate to the nucleus, bind to the minor groove of DNA, and alkylate DNA, triggering a DNA damage response that ultimately leads to apoptotic cell death.

dot graph TD; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

graph [nodesep=0.5, ranksep=1]; end

Figure 1. General workflow of this compound ADC mechanism of action.

Cytotoxicity Assay

The primary function of an ADC is to kill target cancer cells. A cytotoxicity assay is fundamental to determine the potency of a this compound ADC. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of the target cells.

Quantitative Data Summary: Cytotoxicity of this compound and Duocarmycin Analog ADCs

| Compound/ADC | Cell Line | Assay Type | Incubation Time (h) | IC50 (pM) | Reference |

| This compound (Payload) | Ramos | Clonogenic | 72 | ~1-10 | [1] |

| This compound (Payload) | Namalwa | Clonogenic | 72 | 7 | [1] |

| This compound (Payload) | HL-60/s | Clonogenic | 72 | 30 | [1] |

| This compound (Payload) | COLO 205 | Not Specified | 72 | ~100 | [1] |

| Duocarmycin SA (Payload) | Molm-14 | MTT | 72 | Not Specified | |

| Duocarmycin SA (Payload) | HL-60 | MTT | 72 | Not Specified | |

| SYD983 (Trastuzumab-duocarmycin ADC) | SK-BR-3 (HER2+) | Not Specified | Not Specified | 220 | |

| SYD983 (Trastuzumab-duocarmycin ADC) | SK-OV-3 (HER2+) | Not Specified | Not Specified | 440 | |

| SYD981 (Trastuzumab-duocarmycin ADC) | SK-BR-3 (HER2+) | Not Specified | Not Specified | 310 | |

| SYD981 (Trastuzumab-duocarmycin ADC) | SK-OV-3 (HER2+) | Not Specified | Not Specified | 1200 |

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Target (antigen-positive) and control (antigen-negative) cell lines

-

This compound ADC

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot graph TD; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

graph [nodesep=0.5, ranksep=1]; end

Figure 2. Workflow for a typical cytotoxicity (MTT) assay.

ADC Internalization Assay

The internalization of an ADC is a prerequisite for the intracellular release of its cytotoxic payload. Quantifying the rate and extent of ADC internalization is crucial for selecting ADC candidates with optimal therapeutic potential.

Quantitative Data Summary: ADC Internalization

| ADC | Cell Line | Assay Method | Internalization Metric | Value | Reference |

| Trastuzumab-Maytansinoid | BT-474 | Flow Cytometry | Half-life (h) | 14 | |

| Trastuzumab-Maytansinoid | NCI-N87 | Flow Cytometry | Half-life (h) | 6 | |

| Trastuzumab-Maytansinoid | SK-BR-3 | Flow Cytometry | Half-life (h) | 10 | |

| Anti-EGFR Ab033 | A431 | Not Specified | k_int (/min) | 0.047 | |

| Anti-EGFR Ab033 | H441 | Not Specified | k_int (/min) | 0.15 |

Experimental Protocol: Flow Cytometry-Based Internalization Assay

Materials:

-

Target cell line

-

This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

Unlabeled this compound ADC (for competition)

-

Trypan Blue solution

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

ADC Incubation: Incubate cells with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes). To measure non-specific binding, incubate a set of cells with a 100-fold excess of unlabeled ADC for 30 minutes on ice prior to adding the labeled ADC. For a total binding control, incubate cells with the labeled ADC on ice for the longest time point.

-

Quenching Surface Fluorescence: After incubation, wash the cells twice with cold FACS buffer. To distinguish between surface-bound and internalized ADC, add Trypan Blue solution (0.2 mg/mL final concentration) to quench the fluorescence of the surface-bound ADC.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cells in the presence of Trypan Blue represents the internalized ADC.

-

Data Analysis: Calculate the percentage of internalization at each time point using the following formula: % Internalization = [(MFI of test sample - MFI of non-specific binding) / (MFI of total binding - MFI of non-specific binding)] x 100. Plot the % internalization over time to determine the internalization rate.

dot graph TD; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

graph [nodesep=0.5, ranksep=1]; end

Figure 3. Workflow for a flow cytometry-based internalization assay.

Apoptosis Assay

This compound induces cell death primarily through apoptosis. Therefore, quantifying the induction of apoptosis is a direct measure of the ADC's mechanism-based efficacy.

DNA Damage-Induced Apoptosis Signaling Pathway